molecular formula C8H16Si B3048598 5-Silaspiro[4.4]nonane CAS No. 176-51-2

5-Silaspiro[4.4]nonane

Cat. No.: B3048598
CAS No.: 176-51-2
M. Wt: 140.3 g/mol
InChI Key: FXRBQAKUIDSTTE-UHFFFAOYSA-N
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Description

5-Silaspiro[4.4]nonane is an organosilicon compound with the molecular formula C₈H₁₆Si. It features a unique spirocyclic structure where a silicon atom is incorporated into a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Silaspiro[4.4]nonane typically involves the intramolecular hydrosilation of bis(alkenyl)dihydrosilane. This reaction is catalyzed by rhodium(I) complexes, which facilitate the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as toluene and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Silaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Silaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Silaspiro[4.4]nonane exerts its effects largely depends on its chemical reactivity. The silicon atom in the spirocyclic structure can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved are primarily related to its interactions with other chemical species, leading to the formation of new compounds or materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Silaspiro[4.4]nonane is unique due to the incorporation of a silicon atom into a spirocyclic framework, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-silaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRBQAKUIDSTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[Si]2(C1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555994
Record name 5-Silaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-51-2
Record name 5-Silaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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